N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648515
InChI: InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3
SMILES:
Molecular Formula: C5H7N3OS2
Molecular Weight: 192.3 g/mol

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

CAS No.:

Cat. No.: VC16648515

Molecular Formula: C5H7N3OS2

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 -

Specification

Molecular Formula C5H7N3OS2
Molecular Weight 192.3 g/mol
IUPAC Name N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3
Standard InChI Key MOQNHXGAGXWLLU-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C
Canonical SMILES CC(=O)NC1=NN=C(S1)SC

Introduction

Chemical Identity and Molecular Characteristics

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 belongs to the class of thiadiazole derivatives, a family of heterocyclic compounds known for their diverse biological and chemical properties. The compound’s molecular formula is C₅H₇N₃OS₂, with a molecular weight of 192.3 g/mol. Its IUPAC name, N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, reflects the substitution of three deuterium atoms in the methylsulfanyl group (-SCD₃). Key identifiers include:

PropertyValue
CAS NumberNot explicitly listed
PubChem CID162641586 (parent compound: 351890)
InChI KeyMOQNHXGAGXWLLU-BMSJAHLVSA-N
Canonical SMILESCC(=O)NC1=NN=C(S1)SC([2H])([2H])[2H]

The deuterium substitution at the methyl group distinguishes this compound from its non-deuterated analogue, N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (PubChem CID: 351890), which has a molecular weight of 189.3 g/mol .

Structural and Spectral Analysis

Molecular Structure

The compound features a 1,3,4-thiadiazole ring (S1/N1/N2/C1/C2) substituted at position 2 with an acetamide group (-NH-C(=O)-CH₃) and at position 5 with a trideuteriomethylsulfanyl group (-S-CD₃). Key structural parameters include:

  • Bond Lengths: The C–S bond in the methylsulfanyl group measures approximately 1.81 Å, consistent with single-bond character .

  • Dihedral Angles: The acetamide group forms a dihedral angle of ~32° with the thiadiazole ring, as observed in analogous structures .

Spectroscopic Properties

  • NMR: The deuterated methyl group (-CD₃) exhibits a characteristic absence of proton signals in ¹H NMR, with a singlet at ~2.1 ppm in the non-deuterated analogue replaced by a deuterium-coupled signal in ²H NMR.

  • Mass Spectrometry: The molecular ion peak appears at m/z 192.3 (M⁺), with fragmentation patterns dominated by loss of the acetamide moiety (-59 amu) and SC D₃ group (-50 amu).

Applications in Scientific Research

Isotopic Labeling Studies

The deuterium atoms in N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3 serve as tracers in mass spectrometry and nuclear magnetic resonance (NMR) studies. For example:

  • Metabolic Pathway Tracing: Deuterated compounds help track drug metabolism without altering biological activity .

  • Kinetic Isotope Effects (KIE): The C–D bond’s higher stability compared to C–H allows researchers to study reaction mechanisms, particularly in enzyme-catalyzed reactions.

Comparative Analysis with Non-Deuterated Analogues

A comparison of key properties between the deuterated and non-deuterated forms reveals subtle but significant differences:

PropertyDeuterated FormNon-Deuterated Form
Molecular Weight192.3 g/mol189.3 g/mol
Boiling PointSlightly higher (estimated)285–290°C (decomposes)
Metabolic StabilityEnhanced due to C–D bondsStandard

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